molecular formula C12H13ClN2 B14849559 5-Chloro-3-ethyl-8-methylquinolin-2-amine

5-Chloro-3-ethyl-8-methylquinolin-2-amine

Cat. No.: B14849559
M. Wt: 220.70 g/mol
InChI Key: PCLCMDPMBURRCK-UHFFFAOYSA-N
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Description

2-Amino-5-chloro-3-ethyl-8-methylquinoline is an organic compound with the molecular formula C12H14Cl2N2 It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-5-chloro-3-ethyl-8-methylquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloro-3-ethyl-4-methylquinoline with ammonia or an amine source under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of catalysts and specific solvents to facilitate the reaction and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-chloro-3-ethyl-8-methylquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce various hydrogenated quinoline derivatives .

Scientific Research Applications

2-Amino-5-chloro-3-ethyl-8-methylquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-5-chloro-3-ethyl-8-methylquinoline involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and affecting various biological pathways. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-chloro-3-methylquinoline
  • 2-Amino-5-chloro-3-ethylquinoline
  • 2-Amino-5-chloro-8-methylquinoline

Uniqueness

2-Amino-5-chloro-3-ethyl-8-methylquinoline is unique due to its specific substitution pattern on the quinoline ring. This unique structure can result in different chemical reactivity and biological activity compared to other similar compounds .

Properties

Molecular Formula

C12H13ClN2

Molecular Weight

220.70 g/mol

IUPAC Name

5-chloro-3-ethyl-8-methylquinolin-2-amine

InChI

InChI=1S/C12H13ClN2/c1-3-8-6-9-10(13)5-4-7(2)11(9)15-12(8)14/h4-6H,3H2,1-2H3,(H2,14,15)

InChI Key

PCLCMDPMBURRCK-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=CC(=C2N=C1N)C)Cl

Origin of Product

United States

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